
Ferric phosphorus(-3) anion
Übersicht
Beschreibung
Ferric phosphorus compounds have been extensively studied due to their intriguing chemical and physical properties. These compounds often feature in research related to material science, catalysis, and environmental science. Their unique interactions with various organic and inorganic compounds make them valuable for diverse applications.
Synthesis Analysis
Hydrothermal synthesis methods are prevalent in producing ferric phosphorus compounds, as seen in the formation of organically templated mixed valence iron phosphate compounds. These methods involve reacting iron precursors with phosphorus sources under controlled temperature and pressure conditions to yield complex iron phosphates with specific molecular structures (Debord et al., 1997).
Molecular Structure Analysis
The molecular structure of ferric phosphorus compounds can be intricate, featuring cubane-like clusters with iron and phosphorus atoms at alternate vertices. These structures are characterized using techniques like single-crystal X-ray diffraction, showcasing the complexity and precision in the arrangement of atoms within these compounds (Debord et al., 1997).
Chemical Reactions and Properties
Ferric phosphorus compounds participate in a variety of chemical reactions, often influenced by their unique structure. They can interact with organic templates in the synthesis process, affecting the resultant material's properties. The specific reactions and properties are determined by the compound's molecular configuration and the synthesis conditions used (Bazán et al., 2003).
Physical Properties Analysis
The physical properties of ferric phosphorus compounds, such as magnetic susceptibility and Mössbauer spectroscopy, provide insights into their potential applications in material science. These properties are closely linked to the compound's crystal structure and the distribution of iron and phosphorus within the material (Debord et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding how ferric phosphorus compounds can be utilized in various applications. Studies have shown that these compounds can form stable structures with unique reactivities depending on their synthesis and the specific iron and phosphorus ratios (Cavellec et al., 1996).
Wissenschaftliche Forschungsanwendungen
1. Wastewater Treatment
- Application : Ferric phosphorus(-3) anion is used in the removal of phosphorus from wastewater . This process is crucial in preventing eutrophication, a condition where excess nutrients in water bodies lead to dense growth of plant life and death of animal life from lack of oxygen.
- Method : The process involves the use of aluminium- and ferric-based chemicals for phosphorus removal. These chemicals are added to the wastewater, where they react with the phosphorus to form insoluble precipitates that can be easily removed .
- Results : The application of this method has been shown to significantly improve the digestibility and dewaterability of activated sludge, making it easier to handle and dispose of .
2. Catalysis
- Application : Ferric phosphorus(-3) anion is used in the development of advanced oxide catalysts . These catalysts are used in various chemical processes, including conventional heterogeneous catalysis, photocatalysis, and membrane catalysis .
- Method : The method involves doping metal oxides with anions (like Ferric phosphorus(-3) anion) to alter their physical and chemical properties, thereby enhancing their catalytic performance .
- Results : The application of this method has led to significant improvements in the performance of various redox reactions .
3. Phosphate Removal and Recovery
- Application : Ferric phosphorus(-3) anion is used in the removal and recovery of phosphate from municipal wastewaters .
- Method : The method involves the use of a new type of ion exchange media, which consists of hydrated ferric oxide nanoparticles dispersed within the pore structures of polymeric anion exchanger beads .
- Results : This media has been found to be highly selective for phosphate and can be easily regenerated .
4. Efficient Use in Agriculture
- Application : More efficient use of phosphorus could see limited stocks of the important fertilizer last more than 500 years and boost global food production to feed growing populations .
- Method : The method involves reducing wasteful practices with how phosphorus is used. Around 30-40 per cent of farm soils have over-applications of phosphorus, with European and North American countries over-applying the most .
- Results : If phosphorus can be more efficiently used to boost and maintain crop yields, phosphorus reserves could last for up to 531 years .
5. Fuel Cells
- Application : Ferric phosphorus(-3) anion is used in the development of earth-abundant and cost-effective materials for application in fuel cells .
- Method : The method involves the use of oxide-based precious metal-free electrocatalysts for anion exchange membrane fuel cells (AEMFCs) .
- Results : These fuel cells have been designed to efficiently generate electricity from clean and renewable fuels and have gained increasing attention .
6. Phosphorus Immobilization
- Application : Ferric phosphorus(-3) anion is used in the immobilization and speciation of phosphorus in lake sediments .
- Method : The method involves the use of ferric chloride on phosphorus .
- Results : This application helps in maintaining the ecological balance of lakes .
7. Phosphorus in Agriculture
- Application : More efficient use of phosphorus could see limited stocks of the important fertilizer last more than 500 years and boost global food production to feed growing populations .
- Method : The method involves reducing wasteful practices with how phosphorus is used. Around 30-40 per cent of farm soils have over-applications of phosphorus, with European and North American countries over-applying the most .
- Results : If phosphorus can be more efficiently used to boost and maintain crop yields, phosphorus reserves could last for up to 531 years .
8. Phosphorus Fertilizer Technology
- Application : This application involves the development of cutting-edge phosphorus fertilizer technology .
- Method : The method involves the use of new technologies and techniques to increase the efficiency of phosphorus use in agriculture .
- Results : The application of this method has led to increased phosphorus use efficiency and responsible nutrient management .
9. Phosphorus Research in Soil Fertility
- Application : This application involves the study of the role of phosphorus in soil fertility and crop nutrition .
- Method : The method involves long-term field experiments and research on different soils .
- Results : The research has provided insights into the role of phosphorus in soil fertility and crop growth, and its involvement in associated environmental issues .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
iron(3+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.P/q+3;-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRQHASIGICJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Iron phosphide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ferric phosphorus(-3) anion | |
CAS RN |
12023-53-9, 12751-22-3 | |
| Record name | Iron phosphide (Fe3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012023539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012751223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron phosphide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triiron phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
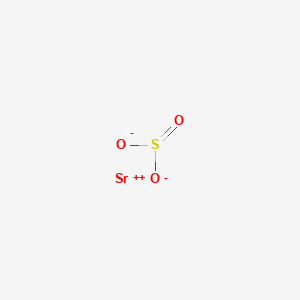
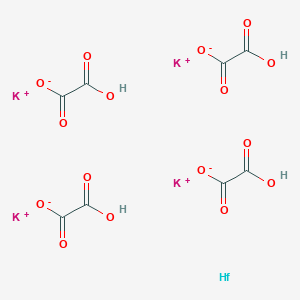
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)


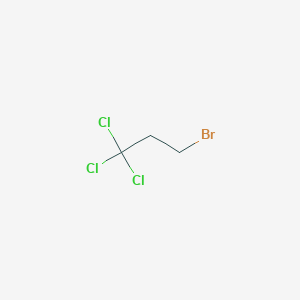
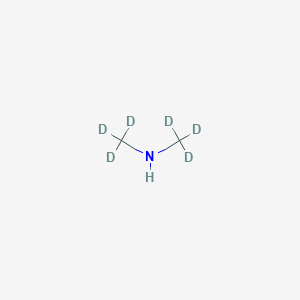

![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
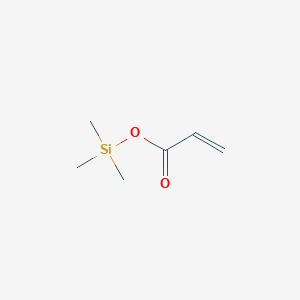
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)